Triphenylphosphineimine sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

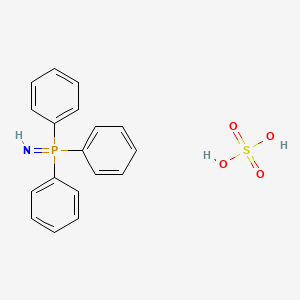

Triphenylphosphineimine sulfate is a chemical compound with the molecular formula C18H16NP·H2SO4. It is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of a phosphineimine group bonded to three phenyl rings and a sulfate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Triphenylphosphineimine sulfate can be synthesized through the reaction of triphenylphosphine with sulfur or sulfur-containing compounds. One common method involves the reaction of elemental sulfur with triphenylphosphine in the presence of a suitable solvent. The reaction is typically carried out at room temperature and is known for its high efficiency and yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often scaled up using continuous flow reactors. This method allows for the efficient production of the compound on a large scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Triphenylphosphineimine sulfate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form triphenylphosphine oxide.

Reduction: It can be reduced to form triphenylphosphine.

Substitution: The phosphineimine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenated compounds and appropriate catalysts .

Major Products Formed

The major products formed from these reactions include triphenylphosphine oxide, triphenylphosphine, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Applications

1.1 Coordination Chemistry

Triphenylphosphineimine sulfate serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its utility in catalysis and material science. The phosphineimine group acts as a nucleophile, facilitating nucleophilic substitution reactions that are crucial in organic synthesis.

1.2 Organic Synthesis

The compound is utilized in various organic synthesis reactions, including:

- Mitsunobu Reaction : this compound can be used as a reagent in this reaction, which is essential for the formation of ethers and esters from alcohols and carboxylic acids .

- Wittig Reaction : It plays a role in synthesizing alkenes through the formation of phosphonium ylides, further demonstrating its versatility in organic transformations .

Biological Applications

2.1 Potential Therapeutic Uses

Research indicates that this compound may have therapeutic applications, particularly in drug development. Its interactions with biomolecules are being studied for potential use as anticancer agents. The compound's ability to target mitochondria positions it as a promising candidate for mitochondrial-targeted cancer therapies, enhancing drug delivery while minimizing toxicity to normal cells .

2.2 Antitumor Activity

Studies have shown that derivatives of triphenylphosphine can exhibit significant antitumor activity. For instance, nanoparticles formed with triphenylphosphine-based compounds have demonstrated preferential accumulation in tumor cells and enhanced efficacy against various cancer cell lines .

Industrial Applications

3.1 Polymer Production

In industrial settings, this compound is employed in the production of polymers, acting as a stabilizer for plastics and enhancing the properties of synthetic materials. Its role as an antioxidant helps improve the durability and longevity of polymer products.

3.2 Chemical Manufacturing

The compound is also utilized in the synthesis of other chemical compounds, contributing to the development of various industrial chemicals and intermediates . Its application in stabilizing chemical formulations further underscores its importance in chemical manufacturing processes.

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Functionality |

|---|---|---|

| Chemical Synthesis | Ligand in coordination chemistry | Forms stable metal complexes |

| Reagent in Mitsunobu and Wittig reactions | Facilitates nucleophilic substitutions | |

| Biological Research | Potential anticancer agent | Targets mitochondria for drug delivery |

| Antitumor activity through nanoparticle formulation | Enhances efficacy against cancer cells | |

| Industrial Production | Polymer stabilization | Acts as an antioxidant |

| Synthesis of chemical intermediates | Improves durability and performance |

Mecanismo De Acción

The mechanism of action of triphenylphosphineimine sulfate involves its interaction with various molecular targets. The phosphineimine group can act as a nucleophile, participating in nucleophilic substitution reactions. The sulfate group can also interact with other molecules, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species .

Comparación Con Compuestos Similares

Similar Compounds

Triphenylphosphine: A related compound with similar chemical properties but without the imine and sulfate groups.

Triphenylphosphine oxide: An oxidized form of triphenylphosphine with different reactivity.

Triphenylphosphine sulfide: A sulfur-containing derivative with distinct chemical behavior.

Uniqueness

Triphenylphosphineimine sulfate is unique due to the presence of both the phosphineimine and sulfate groups, which confer specific reactivity and stability. This makes it particularly useful in applications where both nucleophilic and electrophilic properties are desired .

Actividad Biológica

Triphenylphosphineimine sulfate (TPPIS) is a compound of increasing interest in the fields of chemistry and biology due to its unique structural features and potential applications. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

TPPIS is characterized by the presence of a triphenylphosphine group, an imine, and a sulfate moiety. This unique combination contributes to its reactivity and interaction with various biological molecules.

- Molecular Formula : C18H18N1O4S1P1

- Molecular Weight : 367.38 g/mol

The biological activity of TPPIS can be attributed to its ability to interact with biomolecules through various mechanisms:

- Nucleophilic Substitution : The phosphineimine group acts as a nucleophile, allowing TPPIS to participate in nucleophilic substitution reactions with electrophilic centers in biomolecules.

- Metal Ion Coordination : TPPIS can form stable complexes with metal ions, which may enhance its biological activity by facilitating electron transfer processes or altering the reactivity of metal-dependent enzymes.

- Biochemical Pathway Modulation : The sulfate group may influence signaling pathways by modulating the activity of sulfotransferases, enzymes that transfer sulfate groups to various substrates, thereby affecting their biological functions.

Biological Activity

Research has explored various aspects of the biological activity of TPPIS, including its potential therapeutic applications:

- Antioxidant Activity : TPPIS has demonstrated significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies suggest that TPPIS may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Effects : Some studies indicate that TPPIS exhibits antimicrobial activity against specific bacterial strains, potentially making it useful in developing new antibacterial agents.

Case Studies and Research Findings

Several studies have investigated the biological effects of TPPIS:

-

Antioxidant Properties :

- A study evaluated the antioxidant capacity of TPPIS using DPPH radical scavenging assays. Results indicated that TPPIS effectively scavenged free radicals, suggesting potential applications in food preservation and health supplements .

- Anticancer Activity :

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Triphenylphosphine | Phosphine only | Limited biological activity |

| Triphenylphosphine oxide | Oxidized form | Antioxidant properties |

| Triphenylphosphine sulfide | Sulfur-containing derivative | Antimicrobial properties |

| This compound | Phosphineimine + Sulfate | Antioxidant, anticancer, antimicrobial |

Propiedades

IUPAC Name |

imino(triphenyl)-λ5-phosphane;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NP.H2O4S/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15,19H;(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCFCCGIQUMKEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NO4PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.